molecular formula C5H11BO3 B11923483 (4-Oxopentyl)boronic acid CAS No. 87100-25-2

(4-Oxopentyl)boronic acid

Cat. No.: B11923483
CAS No.: 87100-25-2
M. Wt: 129.95 g/mol
InChI Key: NMLNSCTXYFNWKI-UHFFFAOYSA-N
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Description

(4-Oxopentyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 4-oxopentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxopentyl)boronic acid typically involves the reaction of an appropriate organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent with a boric ester such as trimethyl borate (B(OCH₃)₃) at low temperatures to prevent over-alkylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Oxopentyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Oxopentyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Oxopentyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable boronate complexes .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Comparison: (4-Oxopentyl)boronic acid is unique due to its 4-oxopentyl chain, which imparts distinct reactivity and properties compared to other boronic acids. For example, phenylboronic acid and its derivatives are commonly used in Suzuki–Miyaura coupling reactions, but this compound offers additional functionalization possibilities due to its ketone group .

Properties

CAS No.

87100-25-2

Molecular Formula

C5H11BO3

Molecular Weight

129.95 g/mol

IUPAC Name

4-oxopentylboronic acid

InChI

InChI=1S/C5H11BO3/c1-5(7)3-2-4-6(8)9/h8-9H,2-4H2,1H3

InChI Key

NMLNSCTXYFNWKI-UHFFFAOYSA-N

Canonical SMILES

B(CCCC(=O)C)(O)O

Origin of Product

United States

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